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Compound of Interest

Compound Name: 14-Demethyl-lanosterol-d6

Cat. No.: B12401237

The demethylation of lanosterol is a crucial reaction in the postsqualene segment of the sterol
biosynthesis pathway.[1] This multi-step oxidative process is catalyzed by lanosterol 14a-
demethylase, a member of the cytochrome P450 superfamily, designated as CYP51.[2][3] This
enzyme is responsible for removing the 14a-methyl group from sterol precursors, a necessary
modification for the synthesis of the primary sterols in various organisms: ergosterol in fungi,
cholesterol in animals, and other phytosterols in plants.[2][4]

CYP51 is one of the most evolutionarily conserved P450 enzymes, found across all biological
kingdoms.[1][4][5] Its essential role in producing vital structural and regulatory molecules
makes it an important target for therapeutic intervention.[1] The enzyme's mechanism involves
three successive monooxygenation steps, requiring molecular oxygen and NADPH, to convert
the 14a-methyl group first to an alcohol, then to an aldehyde, and finally removing it as formic
acid, which creates a C14-C15 double bond.[4][5][6]

The Sterol Biosynthesis Pathway: A Comparative
Overview

Sterols are vital components of eukaryotic cell membranes, where they regulate fluidity,
permeability, and the function of embedded proteins.[2] While the overall pathway of sterol
synthesis shares common precursors, the substrates for CYP51 and the final sterol products
differ between biological kingdoms.
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 In Fungi: The primary sterol is ergosterol. CYP51 catalyzes the demethylation of lanosterol
or its precursor eburicol to initiate the formation of ergosterol.[2][7] Ergosterol is essential for
fungal membrane integrity and viability.[8]

e In Animals/Humans: The primary sterol is cholesterol. Human CYP51 demethylates
lanosterol and 24,25-dihydrolanosterol as a key step in cholesterol production.[4][9]
Cholesterol is not only a structural component of membranes but also a precursor for steroid
hormones and bile acids.[4]

e In Plants: The CYP51 substrate is obtusifoliol, leading to the synthesis of various
phytosterols.[2][4]

¢ In Protozoa: Organisms like Trypanosoma cruzi also rely on CYP51 for the synthesis of their
essential sterols, making it a target for antiprotozoal drugs.[1][10]

The differences in CYP51 substrates and the enzyme's active site structure across these
kingdoms provide a basis for the selective toxicity of inhibitor drugs, most notably the azole
antifungals.[10]

Caption: Fig. 1: Simplified Sterol Biosynthesis Pathway in Fungi and Mammals.

Mechanism of Inhibition

The most prominent inhibitors of lanosterol 14a-demethylase belong to the azole class of
compounds, which includes imidazoles (e.g., ketoconazole) and triazoles (e.g., fluconazole,
voriconazole).[11][12] These agents act as noncompetitive inhibitors.[2]

The catalytic activity of CYP51 depends on a central heme iron atom. Azole inhibitors possess
a nitrogen atom within their heterocyclic ring that binds with high affinity to this heme iron.[13]
This coordination bond displaces the natural sixth ligand (typically a water molecule) and
prevents the binding and activation of molecular oxygen, a step that is essential for the
demethylation reaction to proceed.[14] The rest of the inhibitor molecule forms additional
interactions within the enzyme's active site, contributing to its binding affinity and specificity.[13]
[15]
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Caption: Fig. 2: Mechanism of Azole Inhibition of CYP51.

Biological Consequences of Inhibition

Inhibiting the lanosterol demethylation step triggers a cascade of detrimental downstream
effects, which are the primary basis for the therapeutic efficacy of CYP51 inhibitors.

In Fungi

The consequences of CYP51 inhibition are most extensively studied in fungi and form the basis
of the antifungal action of azoles.[2]

o Ergosterol Depletion: The primary consequence is the halt in ergosterol production.[7] The
resulting ergosterol-deficient membranes exhibit increased permeability and fluidity,
compromising their barrier function and leading to leakage of cellular contents.[2][16][17][18]

e Accumulation of Toxic Precursors: Inhibition of CYP51 leads to the accumulation of its
substrate, lanosterol, and other 14a-methylated sterol precursors.[7] These precursors are
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incorporated into the fungal membrane, where they disrupt its normal structure and order.
[19] The accumulation of these sterols, particularly the conversion of lanosterol into toxic

14a-methylergosta-8,24(28)-dienol, is considered a major contributor to the fungistatic or
fungicidal effect of azoles.[7][16][19]

 Disruption of Membrane-Bound Enzymes: The altered lipid environment impairs the function
of essential membrane-bound enzymes, such as those involved in nutrient transport and cell
wall synthesis.[16]

e Impaired Vacuolar Function: Recent studies have shown that ergosterol is critical for the
function of the vacuolar H+-ATPase (V-ATPase) in fungi.[20] Azole-induced ergosterol
depletion impairs vacuolar acidification, disrupting ion homeostasis and cellular pH
regulation, which contributes significantly to the antifungal effect.[20]

In Mammals

While human CYP51 is an ortholog of the fungal enzyme, it is significantly less sensitive to
clinical azole antifungals, which provides a window of selective toxicity.[3][16] However, high
doses or specific inhibitors can affect the human enzyme.

o Cholesterol Synthesis Inhibition: Inhibition of human CYP51 can lower cholesterol levels.
This has been explored for developing cholesterol-lowering drugs, as targeting a step
downstream of HMG-CoA reductase (the target of statins) could potentially offer a more
specific intervention with fewer side effects related to the depletion of other mevalonate-
derived molecules.[21]

o Developmental Effects: Complete blockage of this pathway is detrimental. In utero exposure
to high doses of fluconazole, which can inhibit the human enzyme, has been associated with
congenital abnormalities phenotypically similar to Antley-Bixler syndrome, a condition linked
to mutations in an enzyme that interacts with CYP51.[17]

» Anticancer Potential: Rapidly proliferating cancer cells have a high demand for cholesterol to
build new membranes.[21] Therefore, inhibiting CYP51 to block cholesterol synthesis is
being investigated as a potential anticancer strategy.[21][22] Inhibition of CYP51 has been
shown to induce apoptosis in cancer cells.[22]
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In Protozoa

CYP51 is an established drug target in protozoan parasites like Trypanosoma cruzi (the
causative agent of Chagas disease) and Leishmania species.[1] Inhibition of their specific
CYP51 orthologs disrupts the synthesis of essential parasite-specific sterols, leading to
parasite death.[1] This is an active area of drug development for these neglected tropical
diseases.

Therapeutic Applications

The critical role of CYP51 has made it a validated and highly successful drug target.

o Antifungal Agents: This is the most significant clinical application. Azoles are first-line
therapies for a wide range of fungal infections, from superficial skin infections to life-
threatening systemic mycoses caused by Candida and Aspergillus species.[11][12][23]

» Agricultural Fungicides: Demethylation inhibitors (DMIs), which are azole-based compounds,
are widely used in agriculture to protect crops from fungal pathogens like rusts and mildews.
[16][24][25]

» Anticancer Chemotherapy (Investigational): As cancer cells often exhibit upregulated
cholesterol synthesis, CYP51 inhibitors are being explored as potential anticancer agents to
selectively starve tumors of this essential lipid.[21]

e Antiprotozoal Agents (Investigational): Azoles and novel CYP51 inhibitors are in
development for the treatment of infections caused by trypanosomatids.[1]

Quantitative Analysis of Inhibition

The potency of CYP51 inhibitors is typically quantified by parameters such as the half-maximal
inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). The following
tables summarize representative data from the literature.

Table 1: Inhibitory Potency (IC50) of Selected Compounds against CYP51
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Target
Compound . IC50 (uM) Reference
Organism/Enzyme
(R)-VFV Human CYP51 0.5 [21]
(S)-VFV Human CYP51 50 [21]

| Luteolin 7,3'-disulfate | Human CYP51 | > 25 |[22] |

Table 2: Binding Affinity (Kd) of Selected Compounds to Human CYP51A1

Binding Affinity

Compound Method Reference
(Kd) (M)

Surface Plasmon

Lanosterol 24 [22]
Resonance

) ) Surface Plasmon

Luteolin 7,3'-disulfate 29-20 [22]
Resonance

Baicalein 8.2 Spectral Titration [22]

Luteolin 5.1 Spectral Titration [22]

Dihydrolanosterol 0.23+0.10 Spectral Titration [26]

14a-CH20H

) 0.02 £0.04 Spectral Titration [26]
dihydrolanosterol
| 14a-CHO dihydrolanosterol | 0.12 £ 0.03 | Spectral Titration |[26] |
Table 3: Steady-State Kinetic Parameters for Human CYP51A1

Substrate kcat (s™) Km (pM) Reference

Dihydrolanosterol 0.50 +£0.03 5.0+0.6 [26]

140-CH20H

_ 0.67 +0.03 43+0.4 [26]
dihydrolanosterol
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| 14a-CHO dihydrolanosterol | 1.7 £ 0.1 | 5.4 £ 0.7 |[26] |

Key Experimental Protocols
Protocol: Reconstituted In Vitro CYP51 Activity Assay

This protocol describes a common method to measure the enzymatic activity of purified CYP51
and assess the effect of inhibitors. The assay reconstitutes the necessary components of the
electron transfer chain in vitro.

Objective: To quantify the conversion of a CYP51 substrate to its demethylated product and
determine the inhibitory potency of a test compound.

Materials:

 Purified, recombinant CYP51 enzyme

 Purified, recombinant cytochrome P450 reductase (CPR)

 Lipid vesicles (e.g., L-a-dilauroyl-sn-glycero-3-phosphocholine)

e Substrate: Lanosterol or Dihydrolanosterol (e.g., 50 uM final concentration)

 NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate
dehydrogenase, and NADP+) or NADPH solution

e Reaction Buffer: e.g., 50 mM Tris-HCI or Potassium Phosphate buffer, pH 7.4, containing
glycerol and EDTA.

¢ Test inhibitor compound at various concentrations

e Quenching solution: e.g., alcoholic KOH

o Extraction solvent: e.g., Hexane or Ethyl Acetate

e Analysis system: HPLC or UPLC with UV detection, or LC-MS

Procedure:
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Reconstitution: Pre-incubate purified CYP51 (e.g., 0.5 uM) and CPR (e.g., 2.0 puM) with lipid
vesicles in the reaction buffer on ice. This allows the enzymes to incorporate into the lipid
environment, mimicking the endoplasmic reticulum membrane.

Inhibitor Addition: Add the test inhibitor (dissolved in a suitable solvent like DMSO) or vehicle
control to the reaction tubes. Incubate for a short period at the reaction temperature (e.g.,
37°C) to allow for inhibitor binding.

Substrate Addition: Add the sterol substrate (e.g., lanosterol) to the reaction mixture.

Initiation: Start the reaction by adding the NADPH generating system or a solution of
NADPH.

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 5-30 minutes), ensuring
the reaction is within the linear range.

Termination: Stop the reaction by adding a quenching solution (e.g., alcoholic KOH).

Extraction: Extract the sterols from the agueous mixture using an organic solvent (e.g.,
hexane). Vortex thoroughly and centrifuge to separate the phases.

Analysis: Evaporate the organic solvent, resuspend the lipid residue in a suitable mobile
phase, and analyze the sample using HPLC, UPLC, or LC-MS to separate and quantify the
remaining substrate and the formed product.[26]

Calculation: Calculate the percentage of substrate conversion and determine the percent
inhibition for each inhibitor concentration. Plot the percent inhibition against the logarithm of
the inhibitor concentration to calculate the IC50 value.
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Caption: Fig. 3: General Workflow for a CYP51 Inhibition Assay.
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Conclusion and Future Directions

The inhibition of the lanosterol demethylation step is a cornerstone of modern antifungal
therapy and holds significant promise for other therapeutic areas. The central enzyme, CYP51,
is a well-validated target due to its essential role in sterol biosynthesis. While the success of
azole antifungals is undeniable, the rise of drug resistance necessitates the development of
new inhibitors.[7][13] Future research will likely focus on:

» Designing Novel Inhibitors: Creating new chemical scaffolds that can overcome existing
resistance mechanisms, such as mutations in the CYP51 gene or overexpression of efflux
pumps.[13][27]

e Improving Selectivity: Developing inhibitors with higher selectivity for the fungal or protozoan
CYP51 over the human ortholog to minimize potential side effects.

o Exploring Synergistic Combinations: Combining CYP51 inhibitors with drugs that target other
pathways (e.g., histone deacetylase inhibitors or agents disrupting ion homeostasis) to
enhance efficacy and combat resistance.[20][27]

» Expanding Therapeutic Applications: Further elucidating and harnessing the potential of
CYP51 inhibition for anticancer and antiprotozoal therapies through rigorous preclinical and
clinical investigation.

A deep understanding of the biological significance of this pathway will continue to drive
innovation in the development of effective treatments for a wide range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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